

Spectroscopic data for 2,2,5,5-Tetramethyltetrahydrofuran (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,5,5-Tetramethyltetrahydrofuran

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Spectroscopic Data of 2,2,5,5-Tetramethyltetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,5,5-tetramethyltetrahydrofuran** (TMTHF), a non-polar, aprotic ether with growing interest as a safer alternative to other peroxide-forming solvents. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **2,2,5,5-tetramethyltetrahydrofuran**, both ^1H and ^{13}C NMR provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2,2,5,5-Tetramethyltetrahydrofuran**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.21	Singlet	12H	Methyl protons (-CH ₃)
1.81	Singlet	4H	Methylene protons (-CH ₂ -)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **2,2,5,5-Tetramethyltetrahydrofuran**

Chemical Shift (δ) ppm	Assignment
29.75	Methyl carbons (-CH ₃)
38.75	Methylene carbons (-CH ₂ -)
80.75	Quaternary carbons (-C(CH ₃) ₂)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ECS 400 MHz spectrometer. The sample was dissolved in chloroform-d (CDCl₃). For ¹H NMR analysis, 16 scans were performed. For ¹³C NMR analysis, 256 scans were utilized to achieve a sufficient signal-to-noise ratio. The acquired data was processed and analyzed using appropriate NMR software.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,2,5,5-tetramethyltetrahydrofuran** is characterized by the presence of C-H and C-O stretching and bending vibrations.

Table 3: IR Absorption Bands for **2,2,5,5-Tetramethyltetrahydrofuran**

Wavenumber (cm ⁻¹)	Assignment
2968, 2930, 2868	C-H stretching
1458	C-H bending
1377, 1366	C-H bending (gem-dimethyl)
1205, 1144	C-O stretching

Sample preparation: Neat^[1]

The infrared spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. A small amount of the neat liquid sample was placed on the attenuated total reflectance (ATR) crystal, and the spectrum was recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common method for generating ions from volatile organic compounds like **2,2,5,5-tetramethyltetrahydrofuran**.

Table 4: Mass Spectrometry Data for **2,2,5,5-Tetramethyltetrahydrofuran** (EI-MS)

m/z	Relative Intensity	Proposed Fragment
128	40%	[M] ⁺ (Molecular Ion)
113	High	[M - CH ₃] ⁺
70	Moderate	[C ₅ H ₁₀] ⁺
55	High	[C ₄ H ₇] ⁺
43	Base Peak	[C ₃ H ₇] ⁺

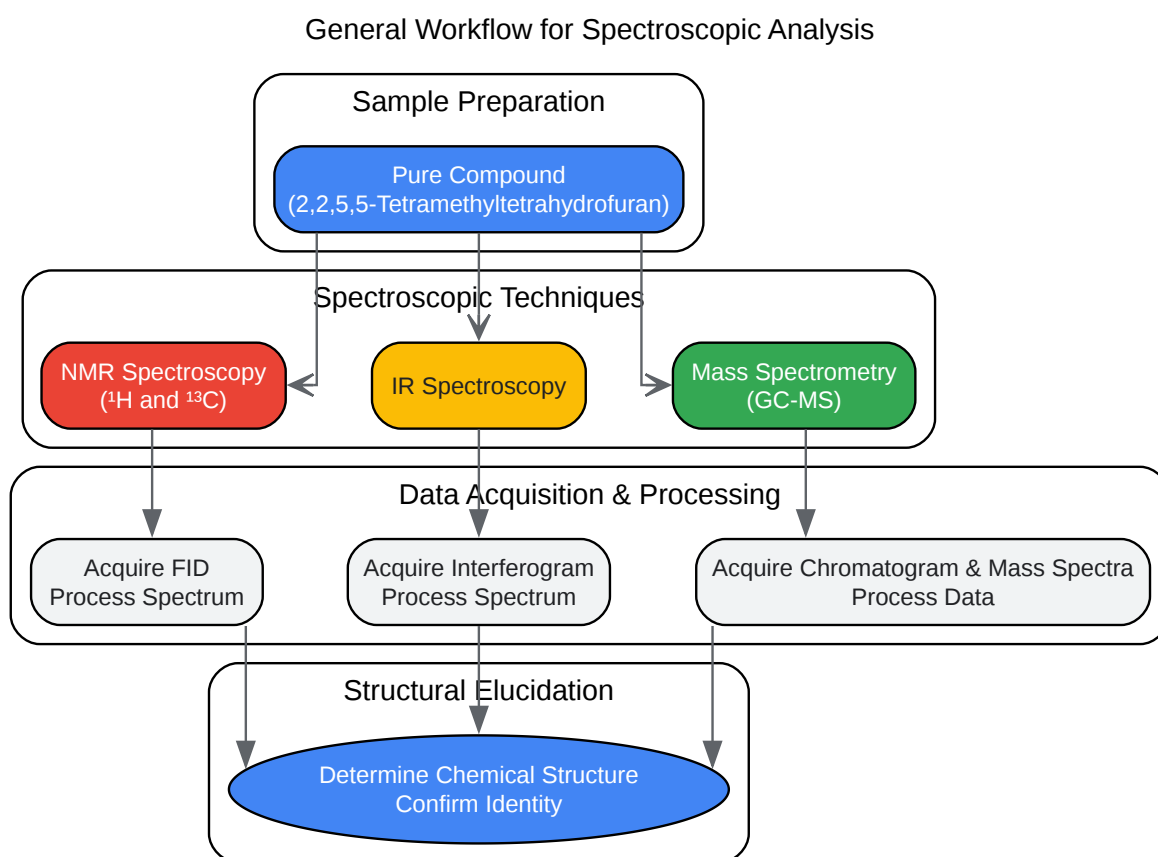
Gas chromatography-mass spectrometry (GC-MS) analysis was performed on a Perkin Elmer Clarus 500 GC coupled with a Clarus 560 S quadrupole mass spectrometer. The GC was equipped with a DB5HT capillary column (30 m × 250 μm × 0.25 μm). Helium was used as the carrier gas at a flow rate of 1.0 mL/min with a split ratio of 10:1. The injector temperature was

set at 330 °C. The oven temperature program was initiated at 50 °C for 4 minutes, then ramped at a rate of 10 °C/min to 300 °C and held for 10 minutes. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The source and quadrupole temperatures were both maintained at 300 °C. The mass scan range was from m/z 40 to 640.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,2,5,5-tetramethyltetrahydrofuran**.



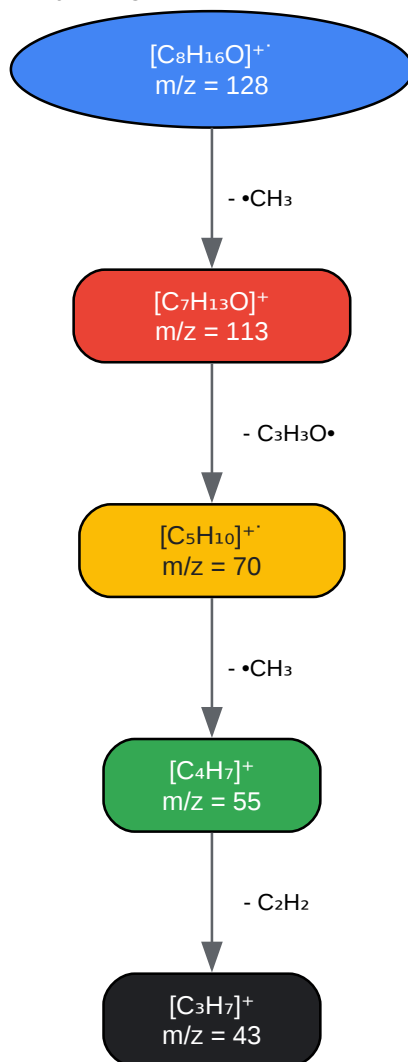
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Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for **2,2,5,5-tetramethyltetrahydrofuran** under electron ionization.

Proposed EI Mass Spectrometry Fragmentation of 2,2,5,5-Tetramethyltetrahydrofuran



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Caption: Proposed fragmentation of 2,2,5,5-TMTHF.

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References

- 1. par.nsf.gov [par.nsf.gov]
- To cite this document: BenchChem. [Spectroscopic data for 2,2,5,5-Tetramethyltetrahydrofuran (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083245#spectroscopic-data-for-2-2-5-5-tetramethyltetrahydrofuran-nmr-ir-mass-spec>]

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Email: info@benchchem.com